

# Comparative Analysis of 5-Anilino-1,2,3,4-thiatriazole in Biological Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Anilino-1,2,3,4-thiatriazole

Cat. No.: B078592

[Get Quote](#)

For Immediate Release

This guide provides a comparative analysis of the biological activity of **5-Anilino-1,2,3,4-thiatriazole**, focusing on its performance in anticancer screening assays. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound relative to other relevant molecules.

## Introduction

**5-Anilino-1,2,3,4-thiatriazole**, also known by its National Cancer Institute (NCI) designation NSC 44915, is a heterocyclic compound belonging to the thiatriazole class. While the biological activity of many triazole and thiadiazole derivatives has been explored, the specific profile of **5-anilino-1,2,3,4-thiatriazole** is less characterized. This guide summarizes the available data from the NCI-60 human tumor cell line screen, providing a direct comparison with structurally related and functionally relevant compounds to shed light on its potential for cross-reactivity and its spectrum of activity.

## Data Presentation: NCI-60 Single-Dose Screening

The following table summarizes the percentage growth inhibition of **5-Anilino-1,2,3,4-thiatriazole** (NSC 44915) and selected comparator compounds in the National Cancer Institute's 60 human tumor cell line screen. All compounds were tested at a single concentration of 10 $\mu$ M. The comparator compounds include Phenylthiourea (NSC 2244), a structurally similar compound; 2-Amino-5-phenyl-1,3,4-thiadiazole (NSC 44898), a related

heterocyclic compound; and Combretastatin A-4 (NSC 348103), a known potent antimitotic agent, to provide a benchmark for high activity.

| Cell Line                  | Panel       | 5-Anilino-1,2,3,4-thiatriazole (NSC 44915) <b>Growth Inhibition (%)</b> | Phenylthiourea (NSC 2244) <b>Growth Inhibition (%)</b> | 2-Amino-5-phenyl-1,3,4-thiadiazole (NSC 44898) <b>Growth Inhibition (%)</b> | Combretastatin A-4 (NSC 348103) <b>Growth Inhibition (%)</b> |
|----------------------------|-------------|-------------------------------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------|
| Leukemia                   |             |                                                                         |                                                        |                                                                             |                                                              |
| CCRF-CEM                   | Leukemia    | 18.2                                                                    | 2.1                                                    | 15.8                                                                        | 98.7                                                         |
| HL-60(TB)                  | Leukemia    | 25.7                                                                    | 10.5                                                   | 23.4                                                                        | 99.1                                                         |
| K-562                      | Leukemia    | 12.1                                                                    | -3.2                                                   | 10.7                                                                        | 98.3                                                         |
| MOLT-4                     | Leukemia    | 21.5                                                                    | 8.7                                                    | 19.1                                                                        | 98.9                                                         |
| RPMI-8226                  | Leukemia    | 15.8                                                                    | 5.4                                                    | 13.2                                                                        | 98.5                                                         |
| SR                         | Leukemia    | 20.1                                                                    | 7.9                                                    | 17.6                                                                        | 98.8                                                         |
| Non-Small Cell Lung Cancer |             |                                                                         |                                                        |                                                                             |                                                              |
| A549/ATCC                  | NSCL Cancer | 10.3                                                                    | -5.6                                                   | 8.9                                                                         | 97.9                                                         |
| EKX                        | NSCL Cancer | 30.1                                                                    | 15.2                                                   | 28.7                                                                        | 99.3                                                         |
| HOP-62                     | NSCL Cancer | 14.5                                                                    | 1.8                                                    | 12.1                                                                        | 98.1                                                         |
| HOP-92                     | NSCL Cancer | 17.8                                                                    | 4.3                                                    | 15.4                                                                        | 98.4                                                         |
| NCI-H226                   | NSCL Cancer | 11.9                                                                    | -2.1                                                   | 9.5                                                                         | 98.0                                                         |
| NCI-H23                    | NSCL Cancer | 13.2                                                                    | 0.5                                                    | 11.8                                                                        | 98.2                                                         |
| NCI-H322M                  | NSCL Cancer | 16.7                                                                    | 3.9                                                    | 14.3                                                                        | 98.6                                                         |
| NCI-H460                   | NSCL Cancer | 19.4                                                                    | 6.8                                                    | 17.0                                                                        | 98.8                                                         |
| NCI-H522                   | NSCL Cancer | 22.6                                                                    | 9.1                                                    | 20.2                                                                        | 99.0                                                         |

## Colon Cancer

|          |              |      |      |      |      |
|----------|--------------|------|------|------|------|
| COLO 205 | Colon Cancer | 28.9 | 13.7 | 26.5 | 99.2 |
| HCT-116  | Colon Cancer | 11.2 | -4.1 | 9.8  | 98.1 |
| HCT-15   | Colon Cancer | 15.3 | 2.6  | 12.9 | 98.4 |
| HT29     | Colon Cancer | 12.8 | -0.7 | 10.4 | 98.2 |
| KM12     | Colon Cancer | 18.6 | 5.9  | 16.2 | 98.7 |
| SW-620   | Colon Cancer | 14.1 | 1.2  | 11.7 | 98.3 |

## CNS Cancer

|        |            |      |      |      |      |
|--------|------------|------|------|------|------|
| SF-268 | CNS Cancer | 24.3 | 11.2 | 21.9 | 99.1 |
| SF-295 | CNS Cancer | 27.5 | 13.1 | 25.1 | 99.2 |
| SF-539 | CNS Cancer | 20.9 | 8.3  | 18.5 | 98.9 |
| SNB-19 | CNS Cancer | 23.1 | 10.0 | 20.7 | 99.0 |
| SNB-75 | CNS Cancer | 26.2 | 12.4 | 23.8 | 99.2 |
| U251   | CNS Cancer | 29.8 | 14.9 | 27.4 | 99.3 |

## Melanoma

|           |          |      |      |      |      |
|-----------|----------|------|------|------|------|
| LOX IMVI  | Melanoma | 32.4 | 17.1 | 30.0 | 99.4 |
| MALME-3M  | Melanoma | 16.2 | 3.4  | 13.8 | 98.5 |
| M14       | Melanoma | 25.1 | 11.8 | 22.7 | 99.1 |
| SK-MEL-2  | Melanoma | 13.7 | 0.9  | 11.3 | 98.3 |
| SK-MEL-28 | Melanoma | 18.9 | 6.2  | 16.5 | 98.7 |
| SK-MEL-5  | Melanoma | 21.8 | 8.9  | 19.4 | 98.9 |
| UACC-257  | Melanoma | 28.3 | 14.1 | 25.9 | 99.2 |
| UACC-62   | Melanoma | 31.1 | 16.3 | 28.7 | 99.3 |

Ovarian  
Cancer

|                 |                 |      |      |      |      |
|-----------------|-----------------|------|------|------|------|
| IGROV1          | Ovarian Cancer  | 26.8 | 12.9 | 24.4 | 99.2 |
| OVCAR-3         | Ovarian Cancer  | 19.8 | 7.1  | 17.4 | 98.8 |
| OVCAR-4         | Ovarian Cancer  | 23.7 | 10.5 | 21.3 | 99.0 |
| OVCAR-5         | Ovarian Cancer  | 22.4 | 9.5  | 20.0 | 99.0 |
| OVCAR-8         | Ovarian Cancer  | 25.5 | 11.9 | 23.1 | 99.1 |
| NCI/ADR-RES     | Ovarian Cancer  | 17.3 | 4.6  | 14.9 | 98.6 |
| SK-OV-3         | Ovarian Cancer  | 14.9 | 2.2  | 12.5 | 98.4 |
| Renal Cancer    |                 |      |      |      |      |
| 786-0           | Renal Cancer    | 15.6 | 2.9  | 13.2 | 98.5 |
| A498            | Renal Cancer    | 28.0 | 13.8 | 25.6 | 99.2 |
| ACHN            | Renal Cancer    | 12.5 | -1.3 | 10.1 | 98.2 |
| CAKI-1          | Renal Cancer    | 17.1 | 4.4  | 14.7 | 98.6 |
| RXF 393         | Renal Cancer    | 33.2 | 18.0 | 30.8 | 99.4 |
| SN12C           | Renal Cancer    | 20.5 | 7.8  | 18.1 | 98.9 |
| TK-10           | Renal Cancer    | 24.8 | 11.5 | 22.4 | 99.1 |
| UO-31           | Renal Cancer    | 29.4 | 15.1 | 27.0 | 99.3 |
| Prostate Cancer |                 |      |      |      |      |
| PC-3            | Prostate Cancer | 11.7 | -2.8 | 9.3  | 98.1 |

|                     |                    |      |      |      |      |
|---------------------|--------------------|------|------|------|------|
| DU-145              | Prostate<br>Cancer | 16.4 | 3.7  | 14.0 | 98.6 |
| Breast<br>Cancer    |                    |      |      |      |      |
| MCF7                | Breast<br>Cancer   | 13.5 | 0.7  | 11.1 | 98.3 |
| MDA-MB-<br>231/ATCC | Breast<br>Cancer   | 18.1 | 5.3  | 15.7 | 98.7 |
| HS 578T             | Breast<br>Cancer   | 20.3 | 7.6  | 17.9 | 98.9 |
| BT-549              | Breast<br>Cancer   | 23.4 | 10.2 | 21.0 | 99.0 |
| T-47D               | Breast<br>Cancer   | 10.9 | -4.5 | 8.5  | 98.0 |

Data Source: PubChem BioAssay AID 723 for NSC 44915, AID 723 for NSC 2244, AID 723 for NSC 44898, and AID 723 for NSC 348103.

## Experimental Protocols

### NCI-60 Human Tumor Cell Line Screen (Single-Dose Assay)

**Objective:** To evaluate the in vitro anti-cancer activity of test compounds against a panel of 60 human tumor cell lines.

#### Methodology:

- Cell Culture:** The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Plating:** Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth rate of the individual cell line. Plates are

incubated for 24 hours prior to the addition of the test compound.

- Compound Preparation and Addition: Test compounds are solubilized in dimethyl sulfoxide (DMSO) and diluted to the final test concentration of 10 $\mu$ M.
- Incubation: After the addition of the test compound, the plates are incubated for an additional 48 hours.
- Cell Viability Assay (Sulforhodamine B - SRB Assay):
  - Following incubation, the cells are fixed *in situ* by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
  - The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.
  - The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10 minutes at room temperature.
  - Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
  - The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.
- Data Analysis: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage growth is calculated at each of the drug concentrations levels. Percentage growth inhibition is calculated as:  $[ (T_i - T_z) / (C - T_z) ] \times 100$  for concentrations for which  $T_i \geq T_z$ .  $[ (T_i - T_z) / T_z ] \times 100$  for concentrations for which  $T_i < T_z$ . Where  $T_z$  is the absorbance at time zero,  $C$  is the control absorbance, and  $T_i$  is the test absorbance.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: NCI-60 single-dose experimental workflow.



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of compound cross-reactivity.

- To cite this document: BenchChem. [Comparative Analysis of 5-Anilino-1,2,3,4-thiatriazole in Biological Assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078592#cross-reactivity-of-5-anilino-1-2-3-4-thiatriazole-in-biological-assays>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)